2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one
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Overview
Description
2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic compound that features a combination of oxadiazole, phenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, followed by the introduction of the phenyl and piperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring and piperazine moiety are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one
- 2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperazin-1-YL)ethan-1-one
Uniqueness
The uniqueness of 2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-20-8-7-9-21(18-20)26-28-27(34-29-26)23-12-5-6-13-24(23)33-19-25(32)31-16-14-30(15-17-31)22-10-3-2-4-11-22/h2-13,18H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVBVMTUYMCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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